molecular formula C26H22O6 B15031585 Ethyl 5-{[4-(methoxycarbonyl)benzyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 5-{[4-(methoxycarbonyl)benzyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate

Katalognummer: B15031585
Molekulargewicht: 430.4 g/mol
InChI-Schlüssel: ZJFMSMMDAAZZHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYL 5-{[4-(METHOXYCARBONYL)PHENYL]METHOXY}-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE: is a complex organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzofuran core with various functional groups, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 5-{[4-(METHOXYCARBONYL)PHENYL]METHOXY}-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, including the formation of the benzofuran core and the introduction of the functional groups. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reagents, along with controlled reaction parameters, is crucial for industrial-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: ETHYL 5-{[4-(METHOXYCARBONYL)PHENYL]METHOXY}-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

ETHYL 5-{[4-(METHOXYCARBONYL)PHENYL]METHOXY}-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of ETHYL 5-{[4-(METHOXYCARBONYL)PHENYL]METHOXY}-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and biological system. Generally, the compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

  • ETHYL 5-(2-METHOXY-2-OXOETHOXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE
  • METHYL 2-[3-(ETHOXYCARBONYL)-2-PHENYLBENZO[B]FURAN-5-YLOXY]ACETATE

Uniqueness: ETHYL 5-{[4-(METHOXYCARBONYL)PHENYL]METHOXY}-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE is unique due to its specific functional groups and structural features, which contribute to its diverse chemical reactivity and potential biological activities. The presence of the benzofuran core and the specific arrangement of functional groups make it distinct from other similar compounds .

Eigenschaften

Molekularformel

C26H22O6

Molekulargewicht

430.4 g/mol

IUPAC-Name

ethyl 5-[(4-methoxycarbonylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C26H22O6/c1-3-30-26(28)23-21-15-20(31-16-17-9-11-19(12-10-17)25(27)29-2)13-14-22(21)32-24(23)18-7-5-4-6-8-18/h4-15H,3,16H2,1-2H3

InChI-Schlüssel

ZJFMSMMDAAZZHI-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.